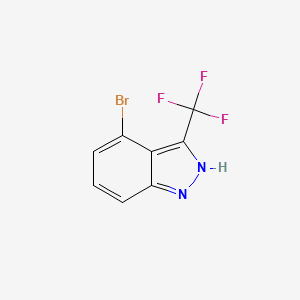
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a morpholine ring substituted with four methyl groups and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters helps in scaling up the production process. The final product is often subjected to rigorous quality control measures to ensure its purity and stability.
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the morpholine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,3,5,5-Tetramethyl-2-oxo-4-piperidinyloxy
- 3,3,5,5-Tetramethyl-2-oxo-4-pyrrolidinyloxy
Uniqueness
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
113872-32-5 |
|---|---|
Molecular Formula |
C8H14NO3 |
Molecular Weight |
172.204 |
IUPAC Name |
4-$l^{1} |
InChI |
InChI=1S/C8H14NO3/c1-7(2)5-12-6(10)8(3,4)9(7)11/h5H2,1-4H3 |
InChI Key |
DFPUSOQEKJCDQA-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)C(N1[O])(C)C)C |
Synonyms |
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate](/img/structure/B596171.png)









![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)


